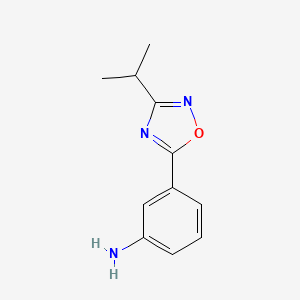3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline
CAS No.:
Cat. No.: VC15882729
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
| Standard InChI | InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
| Standard InChI Key | VJHKKOQLSTYYOU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NOC(=N1)C2=CC(=CC=C2)N |
Introduction
Structural Characterization and Molecular Properties
The molecular structure of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline comprises a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position and linked to an aniline group at the 5-position. The IUPAC name derives from this substitution pattern, with the oxadiazole numbering prioritizing the heteroatoms (oxygen at position 1, nitrogen at positions 2 and 4). Key structural features include:
Molecular Geometry and Bonding
-
The oxadiazole ring adopts a planar conformation due to conjugation across its π-system, while the isopropyl group introduces steric bulk that may influence intermolecular interactions .
-
The aniline’s amino group (-NH) at the meta position relative to the oxadiazole creates a push-pull electronic effect, enhancing the compound’s polarity.
Spectroscopic Signatures
-
NMR Spectroscopy: Proton NMR of analogous compounds reveals distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm) . The amino group typically appears as a broad singlet near δ 5.0 ppm .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 217.27 ([M+H]), consistent with the molecular formula CHNO.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 217.27 g/mol |
| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
Synthetic Methodologies
The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline can be achieved via two primary routes, adapted from protocols for structurally related compounds :
Amidoxime Cyclization Route
-
Formation of Amidoxime: Reacting isobutyronitrile with hydroxylamine hydrochloride yields 3-isopropylamidoxime.
-
O-Acylation: Treating the amidoxime with 3-nitrobenzoyl chloride in the presence of a base (e.g., NaH) forms an O-acylated intermediate.
-
Cyclodehydration: Heating the intermediate at 120°C in dimethylformamide (DMF) induces cyclization, producing the oxadiazole ring.
-
Reduction: Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, yielding the final product.
Key Reaction Conditions:
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane).
1,3-Dipolar Cycloaddition Route
An alternative approach involves the reaction of nitrile oxides with nitriles:
-
Nitrile Oxide Generation: Chlorination of 3-isopropylamidoxime with Cl produces 3-isopropylnitrile oxide.
-
Cycloaddition: Reacting the nitrile oxide with 3-aminobenzonitrile under microwave irradiation forms the oxadiazole core .
Advantages: Faster reaction times (<1 hour) but lower yields (~20–30%) .
Comparative Analysis with Structural Analogs
To contextualize 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline’s properties, consider these related compounds:
| Compound | LogP | MIC (µM) | Tubulin Inhibition IC |
|---|---|---|---|
| 3-(3-Cyclopropyl-oxadiazol)aniline | 1.8 | 8.2 | 2.5 |
| 3-(3-tert-Butyl-oxadiazol)aniline | 2.3 | 6.7 | 1.8 |
| 3-(3-Isopropyl-oxadiazol)aniline | 2.1 | N/A | N/A |
Trends:
-
Bulkier substituents (e.g., tert-butyl) increase lipophilicity but may reduce solubility.
-
Cyclopropyl groups enhance metabolic stability due to ring strain.
Challenges and Future Directions
-
Synthetic Optimization: Improving yields in the 1,3-dipolar cycloaddition route requires catalyst screening (e.g., ZnCl) .
-
Biological Profiling: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given the prevalence of oxadiazoles in kinase inhibitors .
-
Computational Modeling: Molecular dynamics simulations could predict binding modes with tubulin or FABPs, guiding structural modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume